{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile
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Overview
Description
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
The synthesis of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by dimethylamino groups and an oxyacetonitrile group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate .
Chemical Reactions Analysis
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents used in these reactions include sodium ethoxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: It is being explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can be compared with other triazine derivatives such as:
2,4,6-Trisubstituted-1,3,5-Triazines: These compounds have similar structures but different substituents, leading to varied chemical and biological properties.
2,4-Diamino-1,3,5-Triazines: These compounds are known for their use in pharmaceuticals, particularly as anticancer agents
Properties
Molecular Formula |
C9H14N6O |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C9H14N6O/c1-14(2)7-11-8(15(3)4)13-9(12-7)16-6-5-10/h6H2,1-4H3 |
InChI Key |
NUBORBPGZWAXLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCC#N)N(C)C |
Origin of Product |
United States |
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